6-(1-Propyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Propyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one is a heterocyclic compound that features both pyrazole and pyridazine rings. Compounds containing these rings are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Propyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one typically involves the formation of the pyrazole and pyridazine rings followed by their coupling. Common synthetic routes may include:
Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Formation of Pyridazine Ring: Pyridazines can be synthesized via the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the pyrazole and pyridazine rings, which may require specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could target the pyridazine ring, potentially leading to dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
6-(1-Propyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(1-Propyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-Methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
- 6-(1-Ethyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
Comparison
Compared to similar compounds, 6-(1-Propyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one may exhibit unique properties due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
3-(1-propylpyrazol-4-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H12N4O/c1-2-5-14-7-8(6-11-14)9-3-4-10(15)13-12-9/h3-4,6-7H,2,5H2,1H3,(H,13,15) |
InChI Key |
WUKRAPLCLYIOEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)C2=NNC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.